N-HydroxyRiluzoleO-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-HydroxyRiluzoleO-beta-D-Glucuronide is a metabolite of Riluzole, a neuroprotective agent that modulates glutamatergic transmission. This compound is formed through the glucuronidation process, where Riluzole is conjugated with glucuronic acid. The resulting compound is significant in the field of medicinal chemistry due to its potential therapeutic applications and its role in drug metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-HydroxyRiluzoleO-beta-D-Glucuronide typically involves the glucuronidation of N-HydroxyRiluzole. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UGT .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods utilizing microbial or mammalian cell cultures that express the necessary UGT enzymes. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions
N-HydroxyRiluzoleO-beta-D-Glucuronide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by beta-glucuronidase enzymes, leading to the release of N-HydroxyRiluzole and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the N-HydroxyRiluzole moiety, potentially altering its biological activity.
Common Reagents and Conditions
Hydrolysis: Typically involves beta-glucuronidase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation: May involve reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces N-HydroxyRiluzole and glucuronic acid.
Oxidation and Reduction: The products depend on the specific functional groups being modified and the conditions used.
Wissenschaftliche Forschungsanwendungen
N-HydroxyRiluzoleO-beta-D-Glucuronide has several scientific research applications:
Medicinal Chemistry: Studied for its potential therapeutic effects and its role in drug metabolism.
Pharmacokinetics: Used to understand the metabolism and excretion of Riluzole in the body.
Toxicology: Investigated for its potential toxic effects and its role in detoxification processes.
Biomarker Development: Used as a biomarker for monitoring Riluzole metabolism in clinical studies.
Wirkmechanismus
The mechanism of action of N-HydroxyRiluzoleO-beta-D-Glucuronide involves its hydrolysis by beta-glucuronidase enzymes, releasing the active N-HydroxyRiluzole. This compound then modulates glutamatergic transmission by inhibiting the release of glutamate, a key neurotransmitter in the central nervous system . The molecular targets include glutamate receptors and transporters, which play a crucial role in neuronal communication and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riluzole: The parent compound, known for its neuroprotective effects.
N-HydroxyRiluzole: An intermediate in the metabolism of Riluzole.
Other Glucuronides: Such as morphine-3-O-beta-D-glucuronide and quercetin-3-O-beta-D-glucuronide, which are also products of glucuronidation.
Uniqueness
N-HydroxyRiluzoleO-beta-D-Glucuronide is unique due to its specific formation from Riluzole and its potential therapeutic applications in neuroprotection. Its ability to modulate glutamatergic transmission distinguishes it from other glucuronides, which may have different biological activities and therapeutic potentials .
Eigenschaften
Molekularformel |
C14H13F3N2O8S |
---|---|
Molekulargewicht |
426.32 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24)/t7-,8-,9+,10-,12-/m0/s1 |
InChI-Schlüssel |
FFSAFFLDTNIAHQ-LIJGXYGRSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.